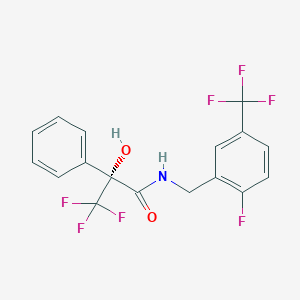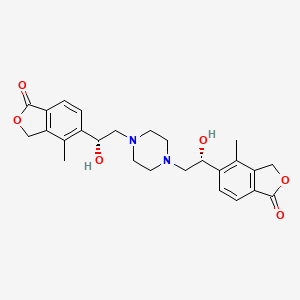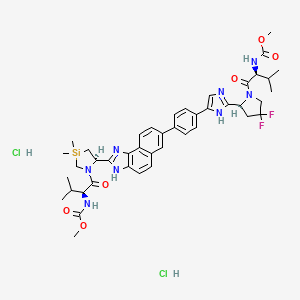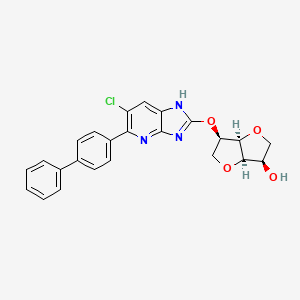
ML604086
Übersicht
Beschreibung
ML604086 is a selective inhibitor of the chemokine receptor CCR8. It is known for its ability to inhibit the binding of CCL1 to CCR8 on circulating T-cells, thereby inhibiting CCL1-mediated chemotaxis and increasing intracellular calcium concentrations
Wirkmechanismus
Target of Action
ML604086 is a selective inhibitor of the chemokine receptor CCR8 . The primary target of this compound is CCR8, a G protein-coupled receptor expressed on the surface of certain T-cells . This receptor plays a crucial role in the immune response by mediating the chemotaxis of immune cells .
Mode of Action
This compound acts by inhibiting the binding of the chemokine CCL1 to CCR8 on circulating T-cells . By blocking this interaction, this compound inhibits CCL1 mediated chemotaxis, thereby preventing the migration of these T-cells . Additionally, this compound increases intracellular calcium concentrations , which can further modulate the function of these immune cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CCR8-CCL1 signaling pathway . By inhibiting the interaction between CCR8 and its ligand CCL1, this compound disrupts the downstream signaling events that would normally result from this interaction . This includes the inhibition of chemotaxis, a process that guides the movement of immune cells towards sites of inflammation or injury .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCL1 mediated chemotaxis and an increase in intracellular calcium concentrations . This can affect the migration and function of T-cells expressing CCR8 . It’s important to note that in a primate model of asthma, this compound showed no effect on airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of disease states like asthma, the inflammatory environment can impact the expression of CCR8 and the availability of its ligand CCL1 . , suggesting that its efficacy may vary depending on the specific disease context and the associated microenvironment.
Biochemische Analyse
Biochemical Properties
ML604086 interacts with the chemokine receptor CCR8, inhibiting the binding of the chemokine CCL1 . This interaction disrupts chemotaxis, a process that guides cell movement . Additionally, this compound increases intracellular calcium concentrations .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting CCL1 mediated chemotaxis and increasing intracellular calcium concentrations . It has been observed that this compound does not significantly affect allergen-induced BAL eosinophilia and the induction of the Th2 cytokines IL-4, IL-5, IL-13, and mucus levels in BAL .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the binding of CCL1 to CCR8 on circulating T-cells . This inhibition disrupts chemotaxis and increases intracellular calcium concentrations .
Temporal Effects in Laboratory Settings
It has been observed that this compound can inhibit CCL1 binding to CCR8 on circulating T-cells throughout the duration of a study .
Dosage Effects in Animal Models
In animal models, specifically in adult Macaca fascicularis, this compound was administered at a dosage of 1.038 mg/kg . It did not affect changes in airway resistance and compliance induced by allergen provocation and increasing concentrations of methacholine .
Metabolic Pathways
Given its role as a CCR8 inhibitor, it likely interacts with enzymes and cofactors involved in chemotaxis and calcium signaling .
Transport and Distribution
Given its role as a CCR8 inhibitor, it likely interacts with transporters or binding proteins involved in chemotaxis and calcium signaling .
Subcellular Localization
Given its role as a CCR8 inhibitor, it likely localizes to areas of the cell involved in chemotaxis and calcium signaling .
Vorbereitungsmethoden
The synthesis of ML604086 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
ML604086 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Complex Formation: this compound can form complexes with other molecules, affecting its activity and stability.
Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ML604086 has a wide range of scientific research applications, including:
Immunology and Inflammation: It is used to study the role of CCR8 in immune responses and inflammatory processes.
Chemotaxis Studies: Researchers use this compound to investigate the mechanisms of chemotaxis and the role of CCL1-CCR8 interactions.
Drug Development: This compound serves as a lead compound for developing new drugs targeting CCR8 for various diseases, including asthma and other inflammatory conditions.
Cell Signaling: It is used to study intracellular signaling pathways involving calcium ions and their regulation by chemokine receptors.
Vergleich Mit ähnlichen Verbindungen
ML604086 is unique in its high selectivity for CCR8 compared to other chemokine receptor inhibitors. Similar compounds include:
Vercirnon: A selective antagonist of CCR9 used in inflammatory bowel disease research.
AZD2098: A potent inhibitor of CCR4 used in asthma research.
Pirfenidone: An antifibrotic agent that inhibits the production of CCL2 and CCL12 in fibroblasts.
These compounds differ in their target receptors and specific applications, highlighting the uniqueness of this compound in targeting CCR8 and its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
850330-18-6 |
|---|---|
Molekularformel |
C27H32N4O4S |
Molekulargewicht |
508.63 |
IUPAC-Name |
N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide |
InChI |
InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 |
InChI-Schlüssel |
FABRBEGQMXBELT-SELNLUPBSA-N |
SMILES |
O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ML604086; ML-604086; ML 604086; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML604086 interact with CCR8 and what are the downstream effects of this interaction?
A: this compound binds to CCR8, a receptor found on T cells, particularly those associated with Th2 immune responses. [] By binding to CCR8, this compound blocks the binding of its natural ligand, CCL1 (also known as chemokine (C-C motif) ligand 1). This inhibition disrupts the signaling pathway usually activated by CCL1 binding to CCR8. In the context of asthma, this pathway is thought to be involved in the recruitment of inflammatory cells to the lungs. []
Q2: What was the outcome of testing this compound in a primate model of asthma?
A: The research aimed to evaluate the efficacy of this compound in a primate model of asthma using cynomolgus monkeys. Despite achieving significant inhibition of CCL1 binding to CCR8 on circulating T cells (>98%), this compound did not demonstrate a significant effect on several key indicators of allergic airway inflammation. [] This included allergen-induced BAL eosinophilia, the production of Th2 cytokines (IL-4, IL-5, IL-13), mucus levels in bronchoalveolar lavage (BAL), and changes in airway resistance and compliance in response to allergen challenge and methacholine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)


![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

